molecular formula C10H10N2 B13098955 1-Methylindoline-3-carbonitrile

1-Methylindoline-3-carbonitrile

Cat. No.: B13098955
M. Wt: 158.20 g/mol
InChI Key: SSBPABZJDKHDIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylindoline-3-carbonitrile is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a nitrile group at the third position and a methyl group at the first position of the indoline ring, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylindoline-3-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of ortho-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature, which provides indoles via a formal reductive C(sp2)–H amination reaction . Another method includes the Fischer indole synthesis, where optically active cyclohexanone and phenylhydrazine hydrochloride react under reflux in methanesulfonic acid to yield the desired indole derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and available resources.

Chemical Reactions Analysis

Types of Reactions: 1-Methylindoline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents such as halogens or nitro compounds are employed under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of indole oxides.

    Reduction: Conversion to primary amines.

    Substitution: Formation of various substituted indole derivatives.

Mechanism of Action

The mechanism of action of 1-Methylindoline-3-carbonitrile involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo electrophilic substitution reactions, which allow it to bind to specific receptors or enzymes. This binding can modulate biological pathways, leading to therapeutic effects such as inhibition of cancer cell growth or antiviral activity .

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone with significant biological activity.

    Indole-3-carbinol: Known for its anticancer properties.

    Tryptophan: An essential amino acid and precursor to serotonin.

Uniqueness: 1-Methylindoline-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitrile group at the third position and methyl group at the first position differentiate it from other indole derivatives, making it a valuable compound for targeted synthesis and research .

Properties

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

1-methyl-2,3-dihydroindole-3-carbonitrile

InChI

InChI=1S/C10H10N2/c1-12-7-8(6-11)9-4-2-3-5-10(9)12/h2-5,8H,7H2,1H3

InChI Key

SSBPABZJDKHDIW-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C2=CC=CC=C21)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.